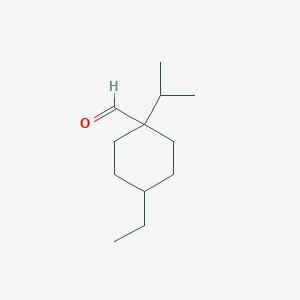
4-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethyl group, an isopropyl group, and an aldehyde functional group attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde can be achieved through various organic reactions. One common method involves the alkylation of cyclohexanone followed by the introduction of the aldehyde group. The reaction conditions typically include the use of strong bases and alkylating agents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursors followed by selective oxidation to introduce the aldehyde group. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and isopropyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Electrophiles (NO2+, SO3)
Major Products:
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Halogenated or electrophile-substituted derivatives
Scientific Research Applications
4-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, influencing cellular processes.
Comparison with Similar Compounds
Cyclohexanone: Lacks the ethyl and isopropyl groups, simpler structure.
4-(propan-2-yl)cyclohex-1-ene-1-carbaldehyde: Similar structure but with a double bond in the ring.
1-methyl-4-(propan-2-yl)cyclohex-1-ene: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 4-Ethyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde is unique due to its specific combination of substituents and functional groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-ethyl-1-propan-2-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H22O/c1-4-11-5-7-12(9-13,8-6-11)10(2)3/h9-11H,4-8H2,1-3H3 |
InChI Key |
GPOXOMIZVHWBAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


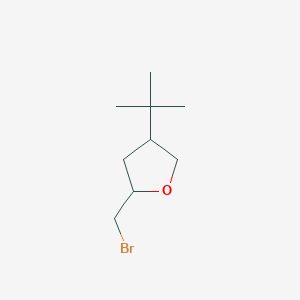


![3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one](/img/structure/B13221082.png)
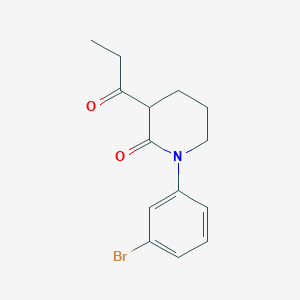
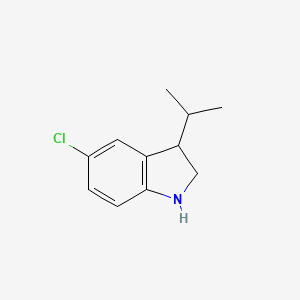
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol](/img/structure/B13221101.png)
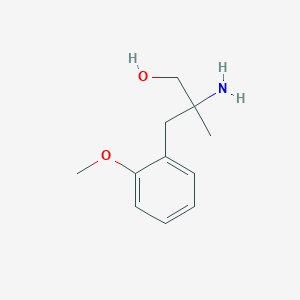
![1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13221121.png)
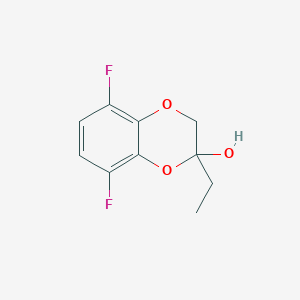
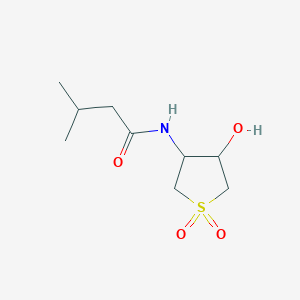
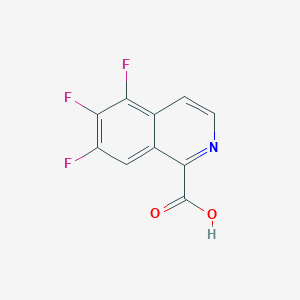
![2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine](/img/structure/B13221138.png)
![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)
